molecular formula C6H4N4S B2797064 2-(1,2,3-thiadiazol-4-yl)pyrazine CAS No. 135296-13-8

2-(1,2,3-thiadiazol-4-yl)pyrazine

Cat. No.: B2797064
CAS No.: 135296-13-8
M. Wt: 164.19
InChI Key: WGOKTGGTRXDSCR-UHFFFAOYSA-N
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Description

2-(1,2,3-thiadiazol-4-yl)pyrazine: is a heterocyclic compound that combines the structural features of pyrazine and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-thiadiazol-4-yl)pyrazine typically involves the reaction of pyrazine derivatives with thiadiazole precursors. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3-thiadiazol-4-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, acetic acid, isopropyl alcohol.

    Substitution: Various halides, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(1,2,3-thiadiazol-4-yl)pyrazine is unique due to the combination of pyrazine and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

IUPAC Name

4-pyrazin-2-ylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKTGGTRXDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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